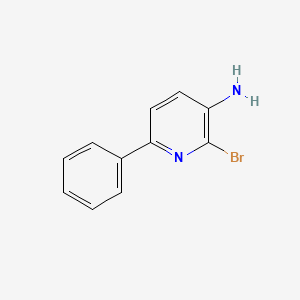
1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C19H14F2N2O2 and its molecular weight is 340.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Drugs typically work by binding to specific receptors in the body. These receptors can be proteins, enzymes, or even sections of DNA in the case of certain anticancer drugs .
Mode of Action
Once a drug binds to its target, it can either activate or inhibit the target’s function. This depends on whether the drug is an agonist (activator) or antagonist (inhibitor) of the target .
Biochemical Pathways
The interaction between a drug and its target can affect various biochemical pathways. For example, a drug targeting an enzyme involved in a metabolic pathway could alter the production of certain metabolites .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiological state can affect these processes .
Result of Action
The ultimate effects of a drug depend on its mode of action and the biochemical pathways it affects. This can range from relieving symptoms, curing a disease, or even causing side effects .
Action Environment
The efficacy and stability of a drug can be influenced by various environmental factors. These can include the pH of the body part where the drug is administered, the presence of other drugs in the body, and even the patient’s diet .
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c1-2-13-3-5-14(6-4-13)12-22-9-10-23(19(25)18(22)24)15-7-8-16(20)17(21)11-15/h2-11H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSDYVOYDWYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2936664.png)


![N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2936667.png)


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2936676.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)
![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)
